molecular formula C16H18N2O5S2 B2557686 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide CAS No. 946260-02-2

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide

Cat. No.: B2557686
CAS No.: 946260-02-2
M. Wt: 382.45
InChI Key: FQHSZLUSOYVSHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide is a synthetic sulfonamide derivative developed for advanced scientific research. This compound is of significant interest in oncology and chemical biology, particularly for investigating novel antimitotic agents. Its molecular structure, which features a 4-methoxybenzenesulfonamide group linked to a phenyl ring substituted with a 1,1-dioxidoisothiazolidine moiety, is designed to mimic the structural features of potent microtubule-targeting compounds . Research on highly analogous molecules has demonstrated that this class of compounds exhibits potent antiproliferative activity at nanomolar concentrations against a broad spectrum of human cancer cell lines . The primary mechanism of action is believed to involve disruption of microtubule dynamics, leading to arrest of the cell cycle during the G2/M phase, ultimately inducing apoptotic cell death (anoikis) . Beyond its direct antitumoral effects, related compounds have also shown promising antiangiogenic activity in model systems, comparable to established agents like CA-4 (combretastatin A-4), without exhibiting significant toxicity in preliminary models, highlighting its potential as a multifaceted anticancer agent . Furthermore, the sulfonamide group is a known bioisostere of sulfonate and ethenyl groups, which can fine-tune the molecule's physicochemical properties and its interaction with biological targets . This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at developing new therapeutic candidates . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c1-23-15-7-9-16(10-8-15)25(21,22)17-13-3-5-14(6-4-13)18-11-2-12-24(18,19)20/h3-10,17H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHSZLUSOYVSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s key structural differentiator is the 1,1-dioxidoisothiazolidin-2-yl group, a saturated five-membered ring containing sulfur and nitrogen atoms. This contrasts with analogs such as:

  • N-(5-Cyano-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methoxybenzenesulfonamide (4p): Contains a pyrano-pyrazole core with a trifluoromethyl substituent .
  • N-(4-Methoxyphenyl)benzenesulfonamide () : Lacks the isothiazolidine dioxide ring, highlighting the impact of heterocyclic appendages on molecular interactions .

Physicochemical Properties

  • Melting Points: Compounds with electron-withdrawing groups (e.g., trifluoromethyl in 4q) exhibit higher melting points (153.7–154.1 °C) compared to methoxy-substituted analogs (72.0–72.7 °C for 4p) due to enhanced crystallinity .
  • Solubility : Methoxy groups generally improve aqueous solubility compared to lipophilic substituents like trifluoromethyl or halogens .

Spectral Characteristics

  • IR Spectroscopy :
    • Sulfonamide NH stretches appear at 3150–3319 cm⁻¹, consistent across analogs .
    • The C=S stretch (1243–1258 cm⁻¹ in thioamides) is absent in the target compound, confirming the absence of thiocarbonyl groups .
  • NMR : Aromatic protons in methoxy-substituted sulfonamides typically resonate at δ 6.8–7.5 ppm, while isothiazolidine protons may show distinct splitting patterns due to ring strain .

Data Tables

Compound Name Key Substituents Melting Point (°C) Yield (%) Reference
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide (Target) 4-methoxy, isothiazolidine dioxide N/A N/A
N-(4-Methoxyphenyl)benzenesulfonamide 4-methoxy Reported in
N-(5-Cyano-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-...-4-methoxybenzenesulfonamide (4p) Trifluoromethyl, pyrano-pyrazole 72.0–72.7 76
N-(1-(2-Chlorophenyl)-5-cyano-4-(furan-2-yl)-...-4-methylbenzenesulfonamide (4s) 2-chlorophenyl, furan 62.5–63.9 50

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